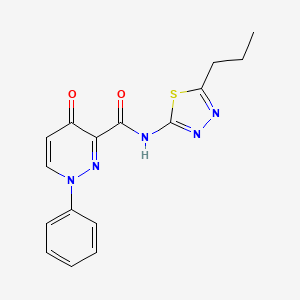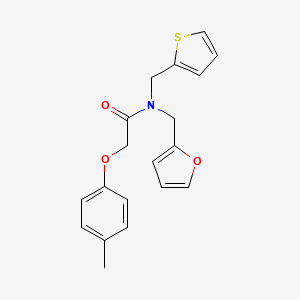![molecular formula C22H30N2O3 B11392789 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11392789.png)
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the intermediate: The initial step involves the reaction of 2-methoxyphenylacetic acid with dimethylamine to form the intermediate N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 4-(propan-2-yl)phenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes:
Temperature control: Maintaining an optimal temperature range to ensure complete reaction and minimize side products.
Purification techniques: Using methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]acetamide
- 2-(dimethylamino)ethyl methacrylate
- N-[2-(dimethylamino)ethyl]acrylamide
Uniqueness
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H30N2O3/c1-16(2)17-10-12-18(13-11-17)27-15-22(25)23-14-20(24(3)4)19-8-6-7-9-21(19)26-5/h6-13,16,20H,14-15H2,1-5H3,(H,23,25) |
InChI Key |
MDSXEHMMULQFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11392728.png)
![(5s,7s)-2-(5-Bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11392736.png)

![N-(5-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392740.png)

![6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392747.png)
![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11392755.png)
![ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11392761.png)
![10-(4-fluorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11392763.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11392766.png)
![methyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392769.png)
![N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11392775.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11392782.png)
![6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392786.png)
